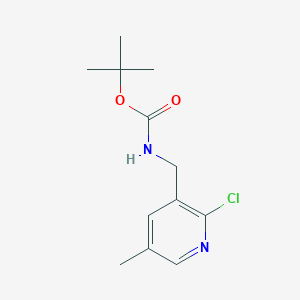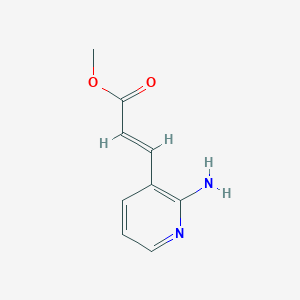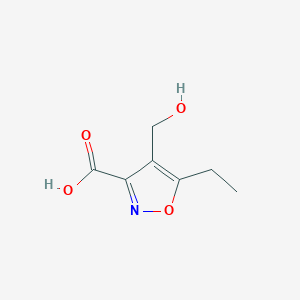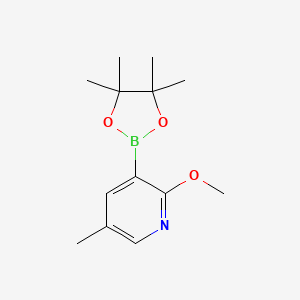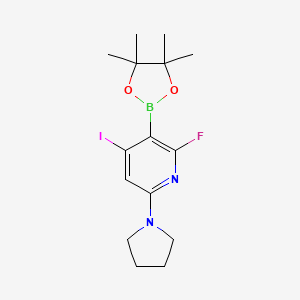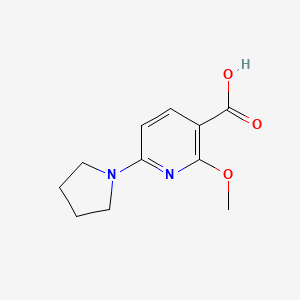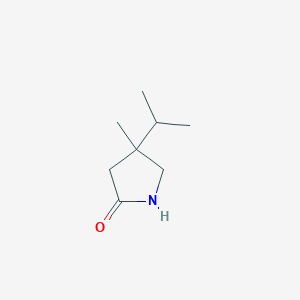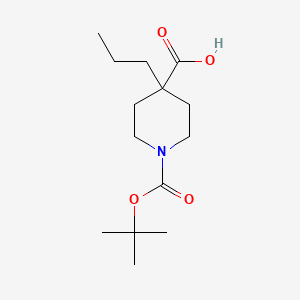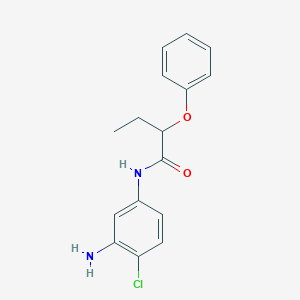
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, as well as the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
- Methods of Application : The synthesis involved a six-step process starting from 4-chlorobenzoic acid. The process involved esterification, hydrazination, salt formation, cyclization, and nucleophilic attack of the amines .
- Results : The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity .
2. Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, Rafoxanide
- Summary of Application : This research presented a method for the synthesis of rafoxanide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle .
- Methods of Application : The synthesis of rafoxanide was achieved in three steps from readily available 4-chlorophenol with a 74% overall yield .
- Results : The synthesized rafoxanide was found to be an efficient anthelmintic and fasciolicide, and an efficient inhibitor of chitinase in Onchocerca volvulus .
3. Process for Preparing N-(3-amino-4-chlorophenyl) Acylamides
- Summary of Application : This patent describes a process for preparing N-(3-amino-4-chlorophenyl) acylamides, which are useful as intermediates for producing disperse textile dyes and couplers for color photography .
- Methods of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- Results : The resulting N-(3-amino-4-chlorophenyl) acylamides can be purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
4. Recent Advances in the Chemistry of 2-chloroquinoline-3-carbaldehyde
- Summary of Application : This review highlights recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including their synthetic applications .
- Methods of Application : The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : Compounds incorporating the quinoline ring system exhibited various biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, and antibacterial activities .
5. Process for Preparing N-(3-amino-4-chlorophenyl) Acylamides
- Summary of Application : This patent describes a process for preparing N-(3-amino-4-chlorophenyl) acylamides, which are useful as intermediates for producing disperse textile dyes and couplers for color photography .
- Methods of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- Results : The resulting N-(3-amino-4-chlorophenyl) acylamides can be purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
6. Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, Rafoxanide
- Summary of Application : This research presented a method for the synthesis of rafoxanide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle .
- Methods of Application : The synthesis of rafoxanide was achieved in three steps from readily available 4-chlorophenol .
- Results : The synthesized rafoxanide was found to be an efficient anthelmintic and fasciolicide .
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures.
Direcciones Futuras
This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions that it could undergo.
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-13(17)14(18)10-11/h3-10,15H,2,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNRXSKZDJFLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



